molecular formula CH3NOS B107541 Carbamothioic acid CAS No. 19045-66-0

Carbamothioic acid

Cat. No. B107541
CAS RN: 19045-66-0
M. Wt: 77.11 g/mol
InChI Key: GNVMUORYQLCPJZ-UHFFFAOYSA-N
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Description

Carbamothioic S-acid, also known as Carbamothioic acid, is a chemical compound with the molecular formula CH3NOS . It has an average mass of 77.106 Da and a mono-isotopic mass of 76.993530 Da .


Synthesis Analysis

The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed . The use of organomagnesium compounds in carboxylic acid synthesis could be traced back to the beginning of the “Grignard reagents” legacy around 1900 . Due to its strong nucleophilicity and basicity, the addition of Grignard reagents to CO2 delivered the corresponding carboxylic acid efficiently .


Molecular Structure Analysis

The molecular structure of Carbamothioic S-acid consists of a carbonyl group, a sulfur atom, and an amine group . The molecule has two hydrogen bond acceptors and two hydrogen bond donors .


Chemical Reactions Analysis

Most of the reactions of carboxylic acids belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Carbamothioic S-acid has a density of 1.3±0.1 g/cm3, a boiling point of 141.6±23.0 °C at 760 mmHg, and a vapor pressure of 5.8±0.3 mmHg at 25°C . It has a molar refractivity of 18.1±0.3 cm3, a polar surface area of 82 Å2, and a molar volume of 59.9±3.0 cm3 .

Scientific Research Applications

Structural Stability and Internal Rotations

Carbamothioic acid NH2CO–SCl's structural stability was investigated using DFT-B3LYP and ab initio MP2 calculations. The molecule predominantly exists in the trans conformation, with significant NH2 barrier about the N–C bond and OCSCl barrier about the C–S bond. Vibrational frequencies of the deuterated species were computed, providing insights into its stable trans conformation and normal modes of the compound (Badawi, 2005).

Material Science and Organosilica

A series of carbamothioic acid-containing periodic mesoporous organosilica (PMO) materials were synthesized. These materials exhibit large surface areas, well-ordered mesoporous structures, hollow fiber-like morphologies, and high thermal stability. They demonstrate potential in material science applications due to their structural properties and stability (Gao et al., 2009).

Biodegradation of Pesticides

Carbamothioates, including carbamothioic acid, have been studied in the context of pesticide degradation. Research shows enhanced biodegradation of carbamothioate herbicides, indicating their potential role in environmental sustainability and agricultural practices (Racke & Coats, 1990).

Antibacterial and Antifungal Properties

Difatty acyl carbamodithioic acid (DFACA), derived from carbamothioic acid, has shown significant antibacterial and antifungal actions. This suggests potential applications in medical chemistry, particularly as antimicrobial agents (Hoidy et al., 2020).

Herbicide Effects on Lipid Biosynthesis

Carbamothioates impair the synthesis of surface lipids in plants, attributed to their inhibition of acyl-CoA elongases. This affects the formation of very long-chain fatty acids used in the synthesis of surface lipids, providing insights into their use as herbicides and their biological impact on plants (Gronwald, 1991).

Interaction with Microorganisms

Studies on carbamothioates' interaction with soil microorganisms highlight their role in the biodegradation of pesticides. This research helps understand the ecology of pesticide-degrading microorganisms and their potential for bioremediation (Wootton et al., 1993).

Generation of Carbon Oxide Sulfide

Amine salts of carbamothioic acids have been used to easily generate carbon oxide sulfide upon heating. This demonstrates an innovative chemical synthesis route, expanding the scope of carbamothioic acid applications (Mizuno et al., 1990).

Wastewater Treatment

Carbamoyl benzoic acids, related to carbamothioic acid, have been used in wastewater treatment processes. They effectively remove hazardous heavy metals from wastewater, highlighting their environmental and industrial applications (Martinez-Quiroz et al., 2017).

Safety And Hazards

Carbamothioic acid is harmful if swallowed and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

carbamothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NOS/c2-1(3)4/h(H3,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVMUORYQLCPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873668
Record name Thiocarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamothioic acid

CAS RN

19045-66-0
Record name Carbamothioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
L Gao, F Wei, Y Zhou, XX Fan… - … –A European Journal, 2009 - Wiley Online Library
… A new series of carbamothioic acid‐containing periodic … [3‐(triethoxysilyl)propyl]carbamothioic acid (MI) is treated with … content, and the carbamothioic acid groups are thermally stable …
HM Badawi - Journal of Molecular Structure: THEOCHEM, 2005 - Elsevier
… In the present study, the structural stability of the corresponding amide carbamothioic acid CNH 2 O–SCl was investigated by both DFT-B3LYP/6-311+G** and ab initio MP2/6-311+G** …
Number of citations: 2 www.sciencedirect.com
R Nomura, Y Hasegawa, M Ishimoto… - The Journal of …, 1992 - ACS Publications
… Monitoring of the reaction by 13C NMR revealed that the successive thiolation of carbamic acid to an intermediate antimony carbamate species andaminolysis of the carbamothioic acid …
Number of citations: 132 pubs.acs.org
IA Anina, IL Medved, TL Proklina - Farmakologiia i Toksikologiia, 1975 - hero.epa.gov
… Tests with albino rats showed that, unlike eptham (also a derivative of carbamothioic acid), jalan (1/100 Ld50) affects the function of the testicles and spermatozoids, and disrupts the …
Number of citations: 3 hero.epa.gov
N Lin, L Gao, Z Chen, JH Zhu - New Journal of Chemistry, 2011 - pubs.rsc.org
… Recently our group reported two long and flexible organic groups—carbamothioic acid … The urea-bridged triethoxysilyl (abbreviated as AI, Scheme 1) and carbamothioic acid group…
Number of citations: 31 pubs.rsc.org
MG Simpson, SA Horner, P Mistry, S Duffel… - Neurotoxicology, 2005 - Elsevier
The herbicide cycloate (carbamothioic acid, ethyl(cyclohexyl)-S-ethyl ester) given as a single oral dose to rats, caused selective neuronal cell death in two regions in the rat forebrain, …
Number of citations: 5 www.sciencedirect.com
JP Kochansky, FC Wright - Journal of economic entomology, 1985 - academic.oup.com
… , ethyl, S-decyl ester, and 3) carbamothioic acid, ethyl, O-decyl ester. In this paper, these three examples will be called decyl ethyl carbamate, decyl ethyl thiolcarbamate, and decyl ethyl …
Number of citations: 3 academic.oup.com
Y Zhou, MM Wan, L Gao, N Lin, WG Lin… - Journal of Materials …, 2013 - pubs.rsc.org
… Hierarchical PMO monoliths with tunable organic groups are self-assembled for the first time by using carbamothioic acid-containing organosilica (MI) and TEOS under the optimal …
Number of citations: 18 pubs.rsc.org
P Arathala, RA Musah - Physical Chemistry Chemical Physics, 2021 - pubs.rsc.org
… The formed TSs proceed further to form carbamothioic acid (P 1 ), N-methyl carbamothioic acid (P 2 ), and N,N-dimethyl carbamothioic acid (P 3 ), as products from the reaction of …
Number of citations: 3 pubs.rsc.org
X Li, X Li, J Zhu, H Wang, C Lu - Natural product research, 2020 - Taylor & Francis
One new carbamothioic S-acid derivative (1) and five known kigamicin derivatives (2–6) were isolated from the fermentation extract of Amycolatopsis alba DSM 44262Δabm9 elicited by …
Number of citations: 4 www.tandfonline.com

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